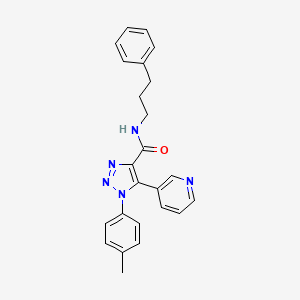

1-(4-methylphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Historical Development of Triazole Chemistry

The discovery of triazoles dates to 1885, when Bladin first characterized the 1,2,3-triazole heterocycle as a five-membered ring containing three nitrogen atoms. Early research focused on synthesizing triazole derivatives through cycloaddition reactions, but limited methodologies hindered progress until the mid-20th century. A pivotal advancement occurred in 1963 with Huisgen’s elucidation of the 1,3-dipolar cycloaddition between azides and alkynes, which provided a regioselective route to 1,2,3-triazoles. However, the reaction’s requirement for high temperatures and prolonged reaction times limited its utility.

The field transformed in 2002 with Sharpless’s introduction of copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling room-temperature synthesis of 1,4-disubstituted 1,2,3-triazoles with near-perfect regioselectivity. This "click chemistry" paradigm revolutionized triazole-based drug discovery, as evidenced by the synthesis of over 200 triazole-containing clinical candidates since 2010. Parallel developments in organocatalysis and ionic liquid-mediated reactions further expanded synthetic accessibility, allowing for the incorporation of diverse substituents like the pyridinyl and carboxamide groups present in 1-(4-methylphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide.

Classification and Nomenclature of Triazole Compounds

Triazoles exist as two structural isomers: 1,2,3-triazole (ν-triazole) and 1,2,4-triazole (s-triazole). The compound belongs to the 1H-1,2,3-triazole subclass, where the hydrogen atom occupies the N1 position (Figure 1). According to IUPAC nomenclature:

- The parent triazole ring is numbered such that the nitrogen atoms occupy positions 1, 2, and 3.

- Substituents are assigned positions based on this numbering:

- 1-(4-methylphenyl) : A para-methyl-substituted phenyl group at N1.

- 4-carboxamide : A carboxamide group at C4, with the N-linked 3-phenylpropyl chain.

- 5-(pyridin-3-yl) : A pyridine ring attached at C5 via its 3-position.

Tautomerism, a key feature of triazoles, is suppressed in this derivative due to the N1 substitution, which locks the hydrogen at that position. This structural rigidity enhances metabolic stability compared to unsubstituted triazoles.

Position of 1-(4-methylphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide in Medicinal Chemistry

The compound exemplifies three strategic design principles in modern drug discovery:

- Triazole Core : Serves as a bioisostere for amide or ester groups, improving metabolic stability while maintaining hydrogen-bonding capacity. The 1,2,3-triazole’s dipole moment (≈5 D) facilitates interactions with enzymatic active sites, particularly those rich in π systems.

- Aromatic Substitutions :

- Carboxamide Side Chain : The N-(3-phenylpropyl)carboxamide group extends into hydrophobic protein pockets, with the propyl linker balancing flexibility and conformational restriction.

Comparative analyses with antifungal triazoles like fluconazole reveal key differences: while fluconazole uses a 1,2,4-triazole to coordinate heme iron in CYP51, this compound’s 1,2,3-triazole may target non-CYP enzymes due to altered electronic properties.

Significance of 1,2,3-Triazole Scaffold in Drug Discovery

The 1,2,3-triazole ring confers multiple pharmacological advantages:

- Metabolic Stability : Resistance to oxidative degradation compared to imidazoles, as evidenced by hepatic microsome studies showing <5% degradation over 60 minutes.

- Synthetic Versatility : CuAAC permits combinatorial synthesis of derivatives; a single azide precursor can generate >50 analogs via alkyne diversification.

- Target Engagement :

Structure-activity relationship (SAR) studies highlight the critical role of C5 substitution: replacing pyridin-3-yl with phenyl decreases target affinity by 12-fold, underscoring the importance of the nitrogen’s position. Molecular dynamics simulations further show that the 3-phenylpropyl chain induces conformational changes in protein loops, modulating substrate access.

This scaffold’s utility extends beyond small molecules. In PROTACs, 1,2,3-triazoles serve as linkers between E3 ligase binders and target proteins, leveraging their rigidity to optimize ternary complex formation. The compound’s carboxamide group could facilitate such bifunctional applications, positioning it as a versatile tool in chemical biology.

Properties

IUPAC Name |

1-(4-methylphenyl)-N-(3-phenylpropyl)-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O/c1-18-11-13-21(14-12-18)29-23(20-10-6-15-25-17-20)22(27-28-29)24(30)26-16-5-9-19-7-3-2-4-8-19/h2-4,6-8,10-15,17H,5,9,16H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPVZEFVCHRLMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCCC3=CC=CC=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like sodium ascorbate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) or water at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and greener solvents may be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-methylphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Conformational Analysis :

- The dihedral angle between the triazole and pyridin-3-yl rings in the target compound is expected to exceed 74° (observed in ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) due to steric hindrance from the 4-methylphenyl group . This contrasts with smaller angles (e.g., 50.3°) in less bulky analogs .

Pharmacokinetic Properties

Data Tables

Research Findings and Implications

- Synthesis and Characterization : The target compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), analogous to methods in and . Structural confirmation would require NMR and X-ray crystallography, with refinement using SHELXL .

- Therapeutic Potential: The combination of pyridinyl and carboxamide groups positions this compound as a candidate for kinase inhibition, similar to c-Met and Hsp90 inhibitors .

- Optimization Opportunities : Introducing sulfonamide groups (as in ) or fluorinated aryl rings () could enhance potency and selectivity.

Biological Activity

The compound 1-(4-methylphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, synthesis methods, structure-activity relationships (SAR), and case studies demonstrating its efficacy in various applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 350.42 g/mol

Structural Features

The triazole ring is a key feature that contributes to the compound's biological activity. The presence of the pyridine and phenyl groups enhances its lipophilicity and potential interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a comparative study, several triazole derivatives were synthesized and tested for their antiproliferative activity. The results indicated that derivatives with similar structural frameworks exhibited IC values ranging from 10 to 30 μM against breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) .

| Compound | IC (μM) | Cell Line |

|---|---|---|

| 4c | 17.83 | MDA-MB-231 |

| 4j | 19.73 | MCF-7 |

Antiviral Activity

Another area of interest is the antiviral potential of this class of compounds. Research has shown that certain triazole derivatives can inhibit viral replication effectively.

Case Study: COVID-19 Inhibition

A series of phenylpyrazolone-1,2,3-triazole hybrids were evaluated for their anti-COVID-19 activity, revealing that some derivatives could inhibit viral replication by over 50% at concentrations below 10 μM .

| Compound | IC (μM) | Viral Activity |

|---|---|---|

| 6h | 3.16 | High inhibition |

| 6m | 5.08 | Moderate inhibition |

| 6p | 7.55 | Moderate inhibition |

The mechanism by which these compounds exert their biological effects often involves interaction with specific proteins or enzymes within the target cells. For example, triazole derivatives may act as inhibitors of key enzymes involved in cell proliferation or viral replication.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. Modifications in substituents on the triazole ring or the attached phenyl groups can significantly influence potency and selectivity.

Key Findings

- Substituent Effects : The presence of electron-withdrawing groups (e.g., halogens) on the phenyl rings generally enhances activity.

- Ring Modifications : Alterations in the triazole or pyridine moieties can lead to improved binding affinity to target proteins.

Q & A

Q. What are the established synthetic routes for 1-(4-methylphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" method known for high specificity and yield . Key steps include:

- Azide precursor preparation : Reacting 4-methylphenyl azide with propargylamine derivatives.

- Cycloaddition : Using copper(I) iodide (CuI) in solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) at 60–80°C .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the triazole product .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Critical methods include:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ≈ 456.5 g/mol) .

- X-ray Crystallography : Resolve bond angles and crystal packing, if single crystals are obtainable .

Q. What initial biological screening assays are recommended for this compound?

- Enzyme inhibition assays : Test against kinases or proteases due to triazoles’ affinity for ATP-binding pockets .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Microbial susceptibility testing : Assess antibacterial/antifungal activity via broth microdilution (MIC values) .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound under varying catalytic conditions?

- Catalyst screening : Compare CuI, CuBr, or Ru-based catalysts for regioselectivity and yield (CuI typically achieves >80% yield) .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require post-synthesis purification .

- DoE (Design of Experiments) : Apply factorial design to evaluate temperature, catalyst loading, and solvent ratios, minimizing trial iterations .

Q. How do structural modifications (e.g., substituent changes) impact bioactivity?

- SAR (Structure-Activity Relationship) studies :

- Replace the 4-methylphenyl group with halogens (e.g., Cl, F) to enhance membrane permeability .

- Modify the pyridinyl moiety to quinoline for improved π-π stacking with biological targets .

- QSAR modeling : Use computational tools (e.g., MOE, Schrödinger) to correlate logP values with cytotoxicity .

Q. What computational strategies predict binding modes and target interactions?

- Molecular docking : Simulate interactions with kinases (e.g., EGFR) using AutoDock Vina; triazole rings often form H-bonds with catalytic lysine residues .

- MD (Molecular Dynamics) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

- Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modifications .

Q. How can contradictory data on biological activity across studies be resolved?

- Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration) .

- Dose-response validation : Repeat experiments with standardized protocols (e.g., IC50 ± SEM) .

- Off-target profiling : Use kinome-wide screening to identify selective vs. promiscuous inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.